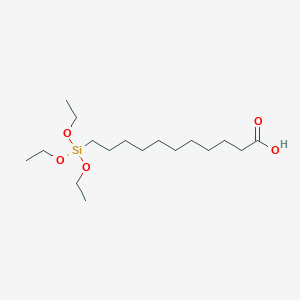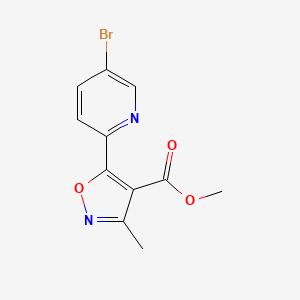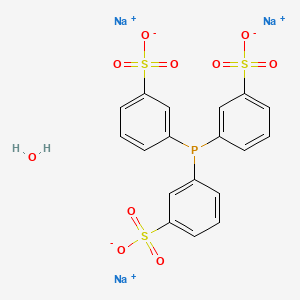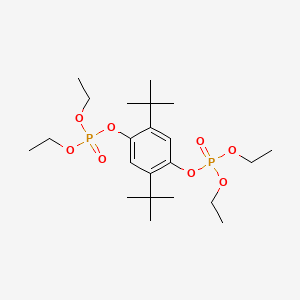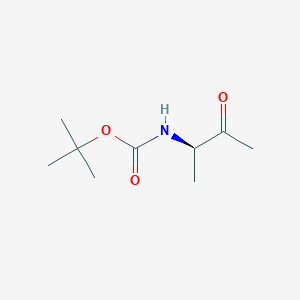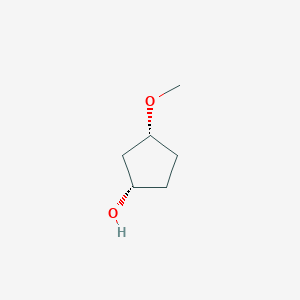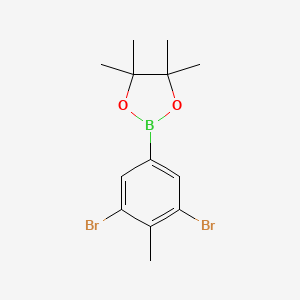
1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl (1-PC2-NMAE HCl) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrolidine class of compounds which are known to possess a wide range of pharmacological activities. 1-PC2-NMAE HCl has been studied for its potential as a novel therapeutic agent and has been found to possess anti-inflammatory, anti-nociceptive, and anti-depressant properties. It has also been studied for its potential applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-PC2-NMAE HCl has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-nociceptive, and anti-depressant properties. In animal models, 1-PC2-NMAE HCl has been shown to reduce inflammation and pain. It has also been found to possess anti-depressant effects in animal models, with some studies showing that it can reduce depression-like behaviors. Additionally, 1-PC2-NMAE HCl has been studied for its potential applications in lab experiments.
Wirkmechanismus
The exact mechanism of action of 1-PC2-NMAE HCl is not fully understood. However, it is believed to act as an agonist at the serotonin 5-HT1A receptor, as well as the μ-opioid receptor. Additionally, it has been suggested that 1-PC2-NMAE HCl may also interact with other receptors such as the δ-opioid receptor, the α2-adrenergic receptor, and the sigma-1 receptor.
Biochemical and Physiological Effects
1-PC2-NMAE HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and pain. Additionally, it has been found to possess anti-depressant effects. It has also been found to reduce anxiety and improve cognitive performance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-PC2-NMAE HCl has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, it has been found to possess a variety of pharmacological activities and can be used to study a variety of biological processes. However, there are some limitations for its use in lab experiments. For example, it is not approved for human use and has not been thoroughly studied in humans. Additionally, there is a lack of information regarding its long-term safety and efficacy.
Zukünftige Richtungen
1-PC2-NMAE HCl has potential applications in scientific research and lab experiments. However, further research is needed to fully understand its pharmacological properties and potential therapeutic uses. Additionally, further research is needed to evaluate its long-term safety and efficacy. Additionally, further research is needed to explore its potential applications in other areas such as cancer research and drug development.
Synthesemethoden
1-PC2-NMAE HCl can be synthesized from commercially available starting materials. The synthesis involves the reaction of N-methyl-2-(3-chlorophenyl)pyrrolidine with N-benzyloxycarbonyl-N-methyl-2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70°C for 30 minutes. The resulting product is then purified by recrystallization and isolated as the hydrochloride salt.
Eigenschaften
IUPAC Name |
benzyl N-[1-(3-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-8-3-2-4-9-17)20(15-24-12-5-6-13-24)18-10-7-11-19(22)14-18;/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSKFXNCPRAKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-2-(3'-chlorophenyl)-2-(N-Cbz-N-methyl)amino-ethane HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

